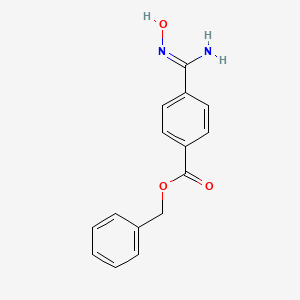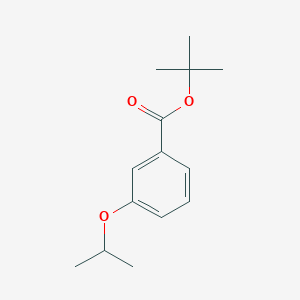![molecular formula C7H4ClIN2S B12102490 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine CAS No. 2033057-22-4](/img/structure/B12102490.png)
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with chlorine, iodine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route includes:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Halogenation: The introduction of chlorine and iodine atoms is typically achieved through halogenation reactions. Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while iodination can be achieved using iodine or iodinating agents like N-iodosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes might be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.
科学研究应用
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals targeting various diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It can be employed in the design of probes and tools for studying biological processes at the molecular level.
作用机制
The mechanism of action of 2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.
相似化合物的比较
2-Chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine can be compared with other thieno[3,2-d]pyrimidine derivatives, such as:
2-Chloro-6-methylthieno[3,2-d]pyrimidine: Lacks the iodine substituent, which may affect its reactivity and applications.
2-Iodo-6-methylthieno[3,2-d]pyrimidine: Lacks the chlorine substituent, potentially altering its chemical properties and biological activity.
2-Chloro-7-methylthieno[3,2-d]pyrimidine: Lacks the iodine substituent, which can influence its suitability for certain reactions, such as cross-coupling.
The presence of both chlorine and iodine in this compound makes it unique, providing a versatile platform for further functionalization and diverse applications.
属性
CAS 编号 |
2033057-22-4 |
|---|---|
分子式 |
C7H4ClIN2S |
分子量 |
310.54 g/mol |
IUPAC 名称 |
2-chloro-7-iodo-6-methylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H4ClIN2S/c1-3-5(9)6-4(12-3)2-10-7(8)11-6/h2H,1H3 |
InChI 键 |
QZAVTPHKXMAIHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=NC(=NC=C2S1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B12102410.png)


![Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12102446.png)






![Methyl 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12102497.png)



